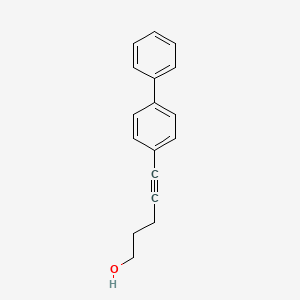
5-(1,1'-Biphenyl-4-yl)-4-pentyn-1-ol
Cat. No. B8313580
M. Wt: 236.31 g/mol
InChI Key: WRTDBMUGCXACQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04931469
Procedure details


5-(4'-phenylphenyl)-4-pentyn-1-ol was prepared from 4-pentyn-1-ol and 4'-bromobiphenyl as in Example 15, and converted into 5-(4'-phenylphenyl)-4-pentyn-1-al by the method of Example 9. N-isobutyl 7-(4'-phenylphenyl)-(2E)-hepten-6-ynamide was then prepared from 5-(4'-phenylphenyl)-4-pentyn-1-pentyn-1-al and N-isobutylacetamidotriphenylphosphonium chloride as in Example 9 and semi-hydrogenated as in Example 9 to give N-isobutyl 7-(4'-phenylphenyl)-(2E,6Z)-heptadienamide.


Name
5-(4'-phenylphenyl)-4-pentyn-1-al
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

[Compound]
Name
5-(4'-phenylphenyl)-4-pentyn 1-pentyn-1-al
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

[Compound]
Name
N-isobutylacetamidotriphenylphosphonium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
C(O)CCC#C.BrC1C=CC(C2C=CC=CC=2)=CC=1.[C:20]1([C:26]2[CH:31]=[CH:30][C:29]([C:32]#[C:33][CH2:34][CH2:35][CH:36]=[O:37])=[CH:28][CH:27]=2)[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1.C(NC(=O)/C=C/CCC#CC1C=CC(C2C=CC=CC=2)=CC=1)C(C)C>>[C:20]1([C:26]2[CH:31]=[CH:30][C:29]([C:32]#[C:33][CH2:34][CH2:35][CH2:36][OH:37])=[CH:28][CH:27]=2)[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC#C)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C=C1)C1=CC=CC=C1
|
Step Two
|
Name
|
5-(4'-phenylphenyl)-4-pentyn-1-al
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C1=CC=C(C=C1)C#CCCC=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)C)NC(\C=C\CCC#CC1=CC=C(C=C1)C1=CC=CC=C1)=O
|
[Compound]
|
Name
|
5-(4'-phenylphenyl)-4-pentyn 1-pentyn-1-al
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
N-isobutylacetamidotriphenylphosphonium chloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)C1=CC=C(C=C1)C#CCCCO
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
